
5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester is a complex organic compound that features a bromine atom, a nitro group, and a trifluoroacetylamino group attached to a benzoic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester typically involves multi-step organic reactions. A possible synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Acylation: Introduction of the trifluoroacetylamino group.
Esterification: Formation of the methyl ester from the carboxylic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution.
Substitution: The trifluoroacetylamino group can be modified through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted benzoic esters: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biochemical Probes: Used to study enzyme interactions and protein functions.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-nitrobenzoic Acid Methyl Ester: Lacks the trifluoroacetylamino group.
3-Nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester: Lacks the bromine atom.
Uniqueness
The presence of the trifluoroacetylamino group and the bromine atom in 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C10H6BrF3N2O5 |
|---|---|
Molecular Weight |
371.06 g/mol |
IUPAC Name |
methyl 5-bromo-3-nitro-2-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H6BrF3N2O5/c1-21-8(17)5-2-4(11)3-6(16(19)20)7(5)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18) |
InChI Key |
TULSVKLQZRRLIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


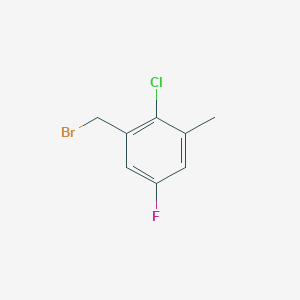

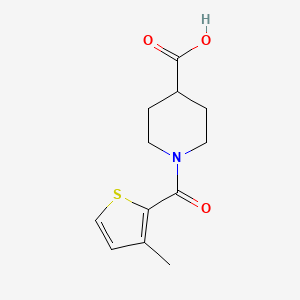
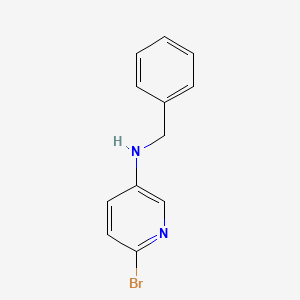
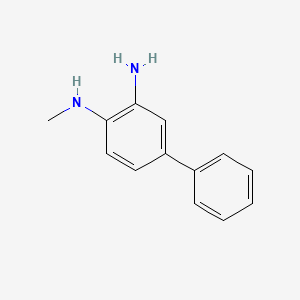

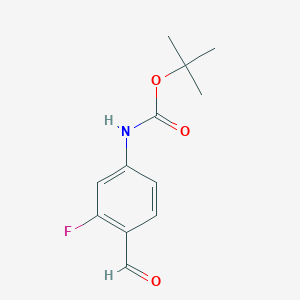
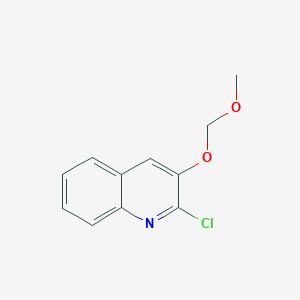

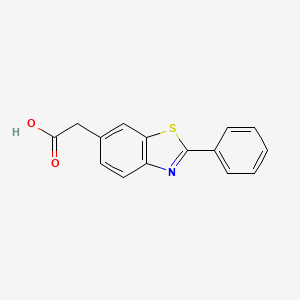

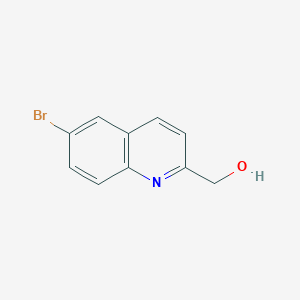
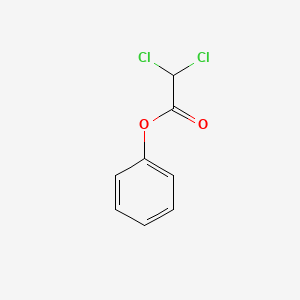
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
